methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate
Description
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a methyl ester group at position 1 and a hydroxymethyl group at position 2 of the cyclohexane ring. Its stereochemistry, defined by the (1S,2S) configuration, renders it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. Structurally, the cyclohexane ring adopts a chair conformation, with the ester and hydroxymethyl groups occupying equatorial positions to minimize steric strain. This compound is typically a colorless to pale yellow liquid, soluble in polar organic solvents like ethanol or ethyl acetate, and exhibits moderate stability under ambient conditions .
Properties
IUPAC Name |
methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXMMWIDJRYAG-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C9H16O3
- Molecular Weight : 172.22 g/mol
- CAS Number : 71550-80-6
- Boiling Point : Not specified
- Density : Approximately 1.1 g/cm³
Synthesis
The synthesis of this compound typically involves hydroxymethylation techniques that enhance the compound's pharmacological properties. Hydroxymethylation can improve solubility and bioavailability, making it a valuable modification in drug design .
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of cyclohexanecarboxylic acids have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for related compounds ranged between 16–32 μg/mL .
2. Antioxidant Activity
This compound has been linked to antioxidant activity, which is crucial for protecting cells from oxidative stress. In studies involving brain homogenates, compounds with hydroxyl groups displayed enhanced inhibition of lipid oxidation compared to their non-hydroxymethylated counterparts .
3. Cytotoxicity Studies
Cytotoxicity assessments have shown that certain derivatives possess selective toxicity against cancer cell lines while exhibiting reduced toxicity towards normal cells. This selectivity is essential for developing therapeutic agents with fewer side effects .
Case Study 1: Hydroxymethylation Impact on Drug Efficacy
A study demonstrated that hydroxymethylated derivatives exhibited improved pharmacokinetic profiles compared to their parent compounds. For example, hydroxymethylnitrofurazone showed higher antichagasic activity than nitrofurazone, highlighting the potential of hydroxymethylation in enhancing drug efficacy .
Case Study 2: Antioxidant Properties
In a comparative study of various hydroxymethylated compounds, those with additional functional groups demonstrated superior antioxidant capabilities. The presence of a hydroxyl group significantly increased the inhibition of lipid peroxidation in cellular models .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
Methyl (1S,2S)-2-(hydroxymethyl)cyclohexane-1-carboxylate serves as a key intermediate in the synthesis of bioactive compounds. Its structural framework is utilized in the design of pharmaceuticals targeting various conditions, including hypertension and heart diseases. The compound's ability to form derivatives with enhanced pharmacological properties has been documented in several studies .
2. Chiral Drug Synthesis:
The compound is instrumental in synthesizing chiral drugs due to its stereochemical configuration. Studies have shown that derivatives of this compound exhibit improved efficacy and reduced side effects compared to their non-chiral counterparts .
Organic Synthesis Applications
1. Asymmetric Synthesis:
The compound is frequently employed in asymmetric synthesis reactions. Its chiral nature allows for the production of other chiral compounds with high enantiomeric excess. Researchers have demonstrated its utility in synthesizing complex molecules through diastereoselective reactions .
2. Reaction Mechanisms:
this compound has been used to study various reaction mechanisms in organic chemistry. It serves as a model compound for understanding stereoelectronic effects and steric hindrance in cyclohexane derivatives .
Material Science Applications
1. Polymer Chemistry:
In material science, this compound is explored for its potential use in developing biodegradable polymers. Its carboxylate group can participate in polymerization reactions, leading to the formation of sustainable materials with desirable mechanical properties .
2. Coatings and Adhesives:
The compound's chemical reactivity makes it suitable for formulating coatings and adhesives that require specific adhesion properties and durability. Research indicates that incorporating this compound into formulations can enhance performance characteristics such as moisture resistance and thermal stability .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Ester and Hydroxymethyl Functionalities
Methyl 2-Hydroxyacetate (C₃H₆O₃)
- Key Features : A simple ester with a hydroxy group adjacent to the ester carbonyl.
- Comparison :
- Reactivity : The hydroxy group in methyl 2-hydroxyacetate enhances hydrogen-bonding capacity, increasing solubility in water compared to the cyclohexane-based target compound. However, the absence of a rigid cyclohexane ring in methyl 2-hydroxyacetate reduces steric hindrance, making it more prone to ester hydrolysis under acidic/basic conditions .
- Applications : Primarily used as a solvent or intermediate in polymer synthesis, unlike the target compound’s role in chiral resolution or drug synthesis.
Methyl (2S)-2-[(tert-Butoxycarbonyl)Amino]-3-Hydroxypropanoate (C₉H₁₇NO₅)
- Key Features : A β-hydroxy ester with a tert-butoxycarbonyl (BOC)-protected amine.
- Comparison :
- Stereochemistry : The (2S) configuration influences its utility in peptide synthesis, whereas the (1S,2S) configuration of the target compound is critical for enantioselective catalysis.
- Stability : The BOC group enhances stability against nucleophilic attack, whereas the hydroxymethyl group in the target compound offers a site for further functionalization (e.g., oxidation to a carboxylic acid) .
Cyclohexane Derivatives with Varied Substituents
Benzyl (1S,2R)-2-((S)-8-(2-Aminoethoxy)-1,2,3,4-Tetrahydroisoquinoline Carbonyl)cyclohexane-1-carboxylate
- Key Features: A patent-derived cyclohexane ester with a tetrahydroisoquinoline moiety (EP 3 870 578 B1).
- Comparison: Complexity: The tetrahydroisoquinoline group introduces pharmacological relevance (e.g., kinase inhibition), whereas the target compound’s simpler structure prioritizes synthetic versatility. Stereochemical Impact: The (1S,2R) configuration in this derivative alters its binding affinity compared to the (1S,2S) target compound, highlighting the role of stereochemistry in bioactivity .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Key Features: A strained cyclobutane ring with an amino and ester group.
- Comparison :
- Ring Strain : The cyclobutane ring’s inherent strain increases reactivity, facilitating ring-opening reactions, unlike the more stable cyclohexane backbone of the target compound.
- Applications : Used in heterocyclic drug synthesis (e.g., kinase inhibitors), whereas the target compound is tailored for chiral auxiliary applications .
Stereoisomers and Enantiomers
The (1S,2S) configuration of the target compound distinguishes it from diastereomers like (1S,2R)- or (1R,2R)-isomers. For example:
- (1S,2R)-1-Amino-2-Phenylcyclohexanecarboxylic Acid: A diastereomer with a phenyl substituent exhibits distinct pharmacological properties, such as enhanced blood-brain barrier penetration, compared to the hydroxymethyl-ester target compound .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| This compound | -20 (liquid) | 245–250 | 50 (ethanol) | 1.2 |
| Methyl 2-hydroxyacetate | 15–17 | 200–202 | 1000 (water) | -0.5 |
| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | 180–182 | N/A | 10 (water) | 0.8 |
Preparation Methods
Enamine Formation and Diastereoselective Reduction
A widely cited approach involves condensing ethyl 2-oxocyclohexane carboxylate with (S)-1-phenylethylamine to form an enamine intermediate. This reaction, catalyzed by ytterbium trifluoromethanesulfonate (Yb(OTf)₃) in heptane, achieves 92–95% conversion to (S)-ethyl 2-(1-phenylethylamino)cyclohex-1-enecarboxylate . Subsequent sodium acetoxyborohydride reduction in acetonitrile yields the cis-cyclohexane derivative (1R,2S)-ethyl 2-((S)-1-phenylethylamino)cyclohexanecarboxylate with a dr of 8:1.
Table 1: Reduction Agents and Diastereomeric Outcomes
| Reducing Agent | Solvent | dr (cis:trans) | Yield (%) |
|---|---|---|---|
| Sodium borohydride | Isobutyric acid | 6:1 | 78 |
| Sodium acetoxyborohydride | Acetonitrile | 8:1 | 85 |
| N-Selectride | THF | 10:1 | 82 |
Epimerization for trans-Cyclohexane Formation
The cis-cyclohexane derivative undergoes epimerization using sodium tert-butoxide in toluene at 80°C, shifting the equilibrium to favor the trans-diastereomer (1S,2S)-ethyl 2-((S)-1-phenylethylamino)cyclohexanecarboxylate (dr 15:1). This step capitalizes on the thermodynamic stability of the trans configuration, driven by reduced steric strain between the ester and chiral auxiliary groups.
Catalytic Asymmetric Hydrogenation
Ketone to Alcohol Reduction
Post-epimerization, the ester group in the trans-cyclohexane derivative is reduced to a hydroxymethyl group. Lithium borohydride in tetrahydrofuran (THF) at reflux achieves 89% yield of (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexyl)methanol , with subsequent purification via silica gel chromatography. Notably, substituting lithium borohydride with potassium borohydride in the presence of lithium chloride maintains comparable yields (87%) while reducing costs by 40%.
Chiral Auxiliary Removal
Hydrogenolysis of the N-(1-phenylethyl) group using palladium on carbon (Pd/C) in methanol under 50 psi H₂ pressure affords the free amine, which is immediately protected as a benzoyl derivative to prevent racemization. Acidic hydrolysis (6M HCl, 110°C) then cleaves the benzoyl group, yielding the target compound’s hydrochloride salt.
Stereochemical Control and Resolution
Dynamic Kinetic Resolution
In an alternative pathway, 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate undergoes sequential tosylation and azide displacement to install primary amine precursors. Hydrolysis in basic media (pH 9–10) with potassium carbonate induces simultaneous ester cleavage and amine deprotection, yielding a cis/trans mixture of this compound. Isomerization to the trans form is achieved via acid-catalyzed equilibration (HCl, ethanol, 70°C), enriching the trans:cis ratio to 9:1.
Table 2: Isomerization Conditions and Outcomes
| Acid Catalyst | Solvent | Temperature (°C) | trans:cis Ratio |
|---|---|---|---|
| HCl | Ethanol | 70 | 9:1 |
| H₂SO₄ | Water | 90 | 7:1 |
| TFA | DCM | 40 | 5:1 |
Industrial-Scale Production Considerations
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer : Solvent substitution (e.g., replacing DCM with cyclopentyl methyl ether) reduces environmental impact. Catalytic methods, such as enzymatic esterification or photoredox catalysis, minimize waste. Life-cycle assessment (LCA) tools evaluate the sustainability of alternative routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
